3-amino-6-ethyl-N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a fused thiophene-quinoline core with an ethyl substituent at position 6 and a 5-fluoro-2-methylphenyl carboxamide group at position 2. The structure combines a rigid heterocyclic scaffold with a fluorinated aromatic moiety, which may enhance binding affinity to biological targets (e.g., viral capsid proteins) and improve metabolic stability .
Properties
IUPAC Name |
3-amino-6-ethyl-N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-3-12-5-7-16-13(8-12)9-15-18(23)19(27-21(15)25-16)20(26)24-17-10-14(22)6-4-11(17)2/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKEQWASTUSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-6-ethyl-N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 625370-68-5) is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a thienoquinoline core, which has been associated with various biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its effects on cancer cell lines and potential mechanisms of action.
- Molecular Formula : C21H22FN3OS
- Molecular Weight : 383.48 g/mol
- CAS Number : 625370-68-5
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing its potential as an anticancer agent and its influence on cellular differentiation.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it exhibits selective inhibition of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and cell survival pathways. This inhibition can lead to altered cellular metabolism and promote apoptosis in certain cancer cells .
- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines:
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
Study 1: SIRT3 Inhibition
In a study focusing on SIRT3 inhibitors, the compound was evaluated alongside other derivatives. It demonstrated an IC50 value indicating effective inhibition of SIRT3 activity, suggesting its potential in cancer therapy targeting metabolic pathways .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 7.2 | SIRT3 |
| Nicotinamide | 39.1 | SIRT3 |
Study 2: Cellular Differentiation
Another study reported that this compound induces differentiation in PC12 cells—a model for neuronal differentiation—demonstrating its ability to influence cellular pathways beyond just anticancer effects. The differentiation was characterized by increased neurite outgrowth and changes in cell morphology .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-amino-6-ethyl-N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance:
- Bacterial Inhibition : Compounds in this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Staphylococcus aureus | 32 μg/mL |
| Example B | Escherichia coli | 64 μg/mL |
These findings suggest that further exploration of this compound could lead to the development of new antibiotics to combat resistant strains of bacteria.
Anticancer Properties
The thienoquinoline framework has been associated with anticancer activity. Research indicates that the compound may induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation or induce oxidative stress leading to cell death.
These results highlight the potential for developing targeted cancer therapies based on this compound.
Neuroprotective Effects
Emerging studies suggest that compounds like this compound may exhibit neuroprotective effects:
- Mechanisms : The neuroprotective activity may be attributed to antioxidant properties and the modulation of neuroinflammatory pathways.
Research has shown that derivatives can reduce neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The structural complexity allows for modifications that can enhance its biological activity or selectivity.
Future Directions in Research
The ongoing research into this compound suggests several promising avenues:
- Drug Development : Further optimization could lead to novel therapeutic agents for infections and cancer.
- Combination Therapies : Exploring its use in combination with existing drugs could enhance efficacy and reduce resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs lie in the substituents on the quinoline core and the aromatic carboxamide group. Below is a comparative analysis:
Key Research Findings
Antiviral Resistance : DENV rapidly developed resistance to VGTI-A3 due to capsid protein mutations, highlighting the need for structural diversification in this class .
Structure-Activity Relationships (SAR) :
- Fluorine at the ortho position (e.g., 5-fluoro-2-methylphenyl in the target compound) may optimize steric and electronic interactions with viral targets.
- Ethyl at position 6 (common in ) balances steric bulk and flexibility, favoring target engagement .
Preparation Methods
Core Structure Assembly: Thieno[2,3-b]quinoline Skeleton Formation
The tetrahydrothieno[2,3-b]quinoline core is typically constructed via Povarov reaction -based cyclization, a [4+2] cycloaddition between aryl imines and dienophiles. Patent CN105541851A demonstrates this approach using trityl tetrafluoroborate as a Lewis acid catalyst in a microreactor system. Key steps include:
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Condensation Reaction : Aryl aldehydes (e.g., 5-fluoro-2-methylbenzaldehyde) react with arylamines (e.g., ethylenediamine derivatives) in a micro-mixer to form aryl imines.
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Cyclization : The imine intermediate undergoes Povarov reaction with dienophiles (e.g., ethyl vinyl ether) in the presence of trityl tetrafluoroborate, yielding the tetrahydroquinoline framework.
This method achieves 85–92% conversion rates under mild conditions (25–50°C, 10–30 min residence time) due to enhanced mixing efficiency in microreactors .
Functionalization at Position 3: Amino Group Installation
The amino group at position 3 is introduced through nitro reduction or direct amination . A two-step protocol from PubChem data involves:
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Nitration : Electrophilic nitration of the thienoquinoline core using HNO₃/H₂SO₄ at 0–5°C.
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Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) or hydrazine-mediated reduction converts the nitro group to an amine.
Optimized Conditions :
Carboxamide Formation at Position 2
The N-(5-fluoro-2-methylphenyl)carboxamide moiety is installed via coupling reactions between the carboxylic acid derivative and 5-fluoro-2-methylaniline. Ambeed’s protocol outlines:
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Acid Chloride Formation : Reacting 2-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours.
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Amidation : Adding 5-fluoro-2-methylaniline and triethylamine (TEA) in DCM at 0°C, followed by stirring at room temperature for 12 hours.
Key Data :
Stereochemical Control and Resolution
For enantiomerically pure forms (e.g., (6R)-configuration), chiral chromatography or asymmetric synthesis is employed. ChemSpider entry reports the use of chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for resolving racemic mixtures.
Conditions :
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Column : Chiralpak IC (250 × 4.6 mm)
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Mobile Phase : Hexane/isopropanol (80:20)
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Flow Rate : 1.0 mL/min
Purification and Characterization
Final purification involves recrystallization from ethanol/water (7:3) or flash chromatography (SiO₂, ethyl acetate/hexane gradient). Characterization data from PubChem and Ambeed include:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 6.92–7.45 (m, 3H, Ar-H) .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity in Cyclization : Microreactor technology improves selectivity by precise temperature control .
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Amino Group Stability : Protecting groups (e.g., acetyl) prevent oxidation during subsequent steps .
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Solvent Choice : Tetrahydrofuran (THF) enhances solubility of intermediates, reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
